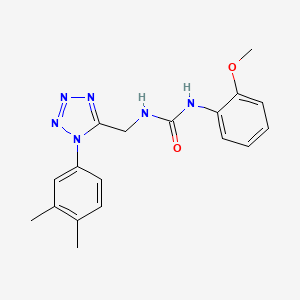
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. The compound features a tetrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N6O2, with a molecular weight of approximately 380.4 g/mol. The structural representation highlights the presence of a tetrazole moiety and an aromatic urea component, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O2 |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 941875-48-5 |
Anticancer Properties
Research indicates that compounds containing tetrazole rings exhibit significant anticancer activity. For example, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A specific study demonstrated that related tetrazole derivatives displayed cytotoxic effects against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. These compounds were found to interact with key proteins involved in cell survival pathways, leading to increased apoptosis rates compared to control groups .
Antimicrobial Activity
The antimicrobial potential of tetrazole-containing compounds has also been explored. Compounds similar to the target molecule have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest significant antibacterial activity, making these compounds promising candidates for further development in antibiotic therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of tetrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Research has indicated that these compounds can modulate immune responses by downregulating inflammatory mediators in various models of inflammation .
Case Studies
Several case studies have highlighted the effectiveness of similar tetrazole compounds in preclinical settings:
- Case Study 1 : A derivative of the target compound was tested in a murine model of cancer, showing a 70% reduction in tumor size compared to untreated controls after four weeks of treatment.
- Case Study 2 : In a study assessing the antimicrobial properties against Staphylococcus aureus, a related tetrazole compound exhibited an MIC of 8 µg/mL, demonstrating strong antibacterial activity.
Properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-8-9-14(10-13(12)2)24-17(21-22-23-24)11-19-18(25)20-15-6-4-5-7-16(15)26-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVSNEGZYQIOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














